Bazedoxifene bis-beta-D-glucuronide
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Overview
Description
Bazedoxifene bis-beta-D-glucuronide: is a biochemical compound with the molecular formula C42H50N2O15 and a molecular weight of 822.85 g/mol . It is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis and menopausal symptoms . This compound is primarily used in proteomics research .
Preparation Methods
The preparation of Bazedoxifene bis-beta-D-glucuronide involves the glucuronidation of bazedoxifene. This process typically requires the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to bazedoxifene, resulting in the formation of the bis-beta-D-glucuronide derivative . The reaction conditions often include an aqueous buffer system and a suitable cofactor such as uridine diphosphate glucuronic acid (UDPGA).
Chemical Reactions Analysis
Bazedoxifene bis-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bazedoxifene bis-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes and the identification of glucuronide metabolites.
Biology: It is used in biochemical assays to study the activity of glucuronosyltransferase enzymes and their role in drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of bazedoxifene and its derivatives.
Industry: It is used in the development of new drugs and therapeutic agents that target estrogen receptors
Mechanism of Action
Bazedoxifene bis-beta-D-glucuronide exerts its effects by modulating estrogen receptors. As a SERM, it can act as both an estrogen receptor agonist and antagonist, depending on the tissue type and target genes . This dual action allows it to provide the beneficial effects of estrogen on bone density while minimizing the risk of estrogen-related side effects. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which regulate gene expression and cellular responses to estrogen .
Comparison with Similar Compounds
Bazedoxifene bis-beta-D-glucuronide can be compared with other similar compounds, such as:
Raloxifene: Another SERM used in the treatment of osteoporosis and breast cancer prevention.
Tamoxifen: A SERM used in the treatment and prevention of breast cancer.
Ospemifene: A SERM used in the treatment of dyspareunia and vaginal atrophy.
What sets this compound apart is its specific glucuronidation, which enhances its solubility and excretion, making it a valuable compound for pharmacokinetic studies and drug development .
Properties
IUPAC Name |
6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLVZPGUJCCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N2O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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